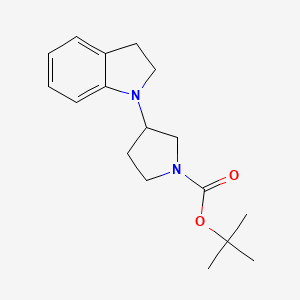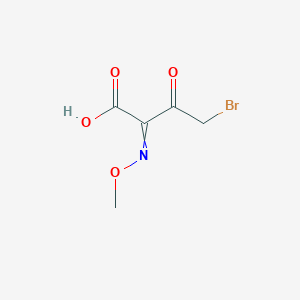
4-Bromo-2-(methoxyimino)-3-oxobutanoic acid
Overview
Description
“4-Bromo-2-(methoxyimino)-3-oxobutanoic acid” is an intermediate used in the synthesis of some thiophene analogs as anti-inflammatory agents . It has a molecular weight of 252.06 and a molecular formula of C7H10BrNO4 .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-(methoxyimino)-3-oxobutanoic acid” includes a bromine atom, a methoxyimino group, and a 3-oxobutanoic acid group . The canonical SMILES representation is CCOC(=O)C(=NOC)C(=O)CBr .Physical And Chemical Properties Analysis
“4-Bromo-2-(methoxyimino)-3-oxobutanoic acid” has a molecular weight of 252.06 and a molecular formula of C7H10BrNO4 . It appears as an off-white to pale yellow low-melting solid . It has a slight solubility in chloroform and methanol .properties
CAS RN |
537693-38-2 |
|---|---|
Molecular Formula |
C5H6BrNO4 |
Molecular Weight |
224.01 g/mol |
IUPAC Name |
4-bromo-2-methoxyimino-3-oxobutanoic acid |
InChI |
InChI=1S/C5H6BrNO4/c1-11-7-4(5(9)10)3(8)2-6/h2H2,1H3,(H,9,10) |
InChI Key |
AMTTUPGTZVAKBF-UHFFFAOYSA-N |
Canonical SMILES |
CON=C(C(=O)CBr)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-N-(3-bromophenyl)-6-N,6-N-dimethylpyrido[3,4-d]pyrimidine-4,6-diamine](/img/structure/B8616050.png)
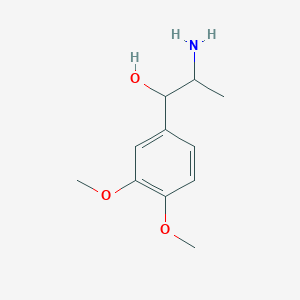
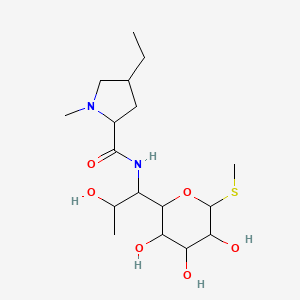

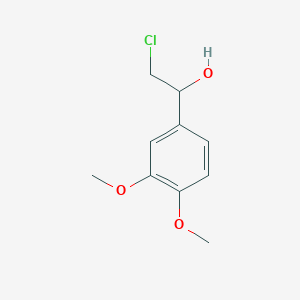
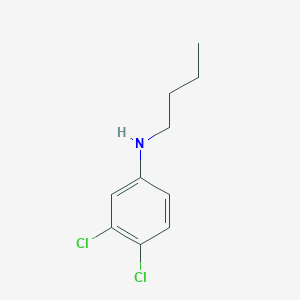
![6-Chloro-9-(1-methylcyclopropyl)-9H-imidazo[4,5-c]pyridazine](/img/structure/B8616093.png)

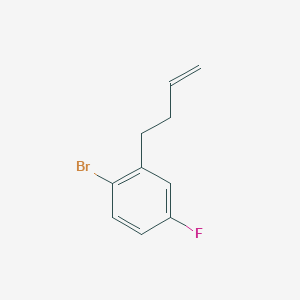
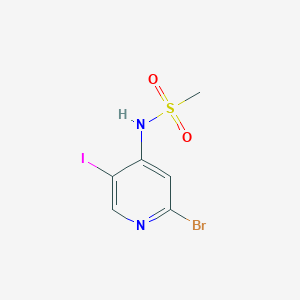
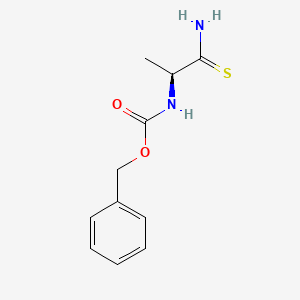
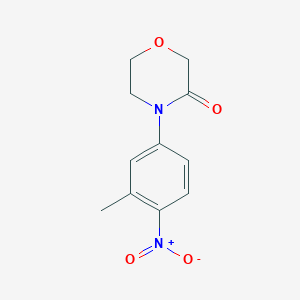
![2-Diazonio-1-[(2,5-dioxopyrrolidin-1-yl)oxy]ethen-1-olate](/img/structure/B8616118.png)
